molecular formula C21H16N2O2 B7547948 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide

2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide

Cat. No.: B7547948
M. Wt: 328.4 g/mol
InChI Key: JSBBWDGERFWLIO-UHFFFAOYSA-N
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Description

2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a phenoxy group, a pyridinyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction between phenol and an appropriate halide.

    Introduction of the Pyridinyl Group: The pyridinyl group is often introduced via a Sonogashira coupling reaction, which involves the coupling of a pyridinyl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-pyridin-3-ylmethyl-acetamide
  • 2-phenoxy-N-(2-pyridinyl)acetamide
  • N-methyl-N-(3-pyridinyl)acetamide

Uniqueness

2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide is unique due to the presence of both the phenoxy and pyridinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c24-21(16-25-20-10-2-1-3-11-20)23-19-9-6-7-17(15-19)12-13-18-8-4-5-14-22-18/h1-11,14-15H,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBBWDGERFWLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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